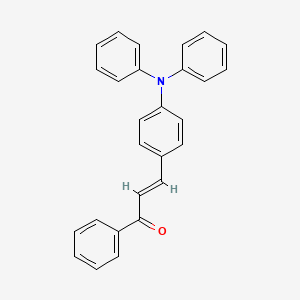
3-(4-Diphenylamino-phenyl)-1-phenyl-propenone
描述
3-(4-Diphenylamino-phenyl)-1-phenyl-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
作用机制
Target of Action
Similar compounds have been shown to exhibit antibacterial effects
Mode of Action
Related compounds have been found to interact with their targets, leading to antibacterial effects The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death
Biochemical Pathways
Related compounds have been shown to exhibit antibacterial activity , suggesting that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication
Result of Action
Based on the antibacterial activity of related compounds , it can be hypothesized that this compound may lead to bacterial cell death
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its activity. For instance, certain compounds exhibit different behaviors in different solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(diphenylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
3-(4-Diphenylamino-phenyl)-1-phenyl-propenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
科学研究应用
3-(4-Diphenylamino-phenyl)-1-phenyl-propenone has several scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Medicinal Chemistry: Chalcones, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: The compound is used in the synthesis of conjugated polymers and other materials with tunable electronic properties.
相似化合物的比较
Similar Compounds
4-(Diphenylamino)benzaldehyde: A precursor in the synthesis of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone.
Chalcones: A broad class of compounds with similar α,β-unsaturated carbonyl systems.
Diphenylamine Derivatives: Compounds with similar electron-donating properties and applications in optoelectronics.
Uniqueness
This compound is unique due to its combination of a chalcone structure with a diphenylamino group. This combination imparts distinct photophysical properties, making it particularly useful in optoelectronic applications such as OLEDs . Additionally, its potential biological activities make it a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHFXWSEIGJYKW-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















